![molecular formula C20H20N2O5S B2699251 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896357-30-5](/img/structure/B2699251.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide” is a compound that has been studied for its antibacterial properties . It has been found to be an active inhibitor against certain pathogenic bacterial strains . The compound is also known as DBM.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The process involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields a sulfonamide derivative, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The structures of these sulfonamide derivatives were determined by various spectroscopy techniques, including IR, 1H NMR, 13C NMR, and EI-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds have been studied . The reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride yields a sulfonamide derivative . This derivative is then treated with different alkyl/aralkyl halides to yield the final product .Physical and Chemical Properties Analysis
The molecular formula of a similar compound is C22H26N2O4S and its molecular weight is 414.5 g/mol.科学的研究の応用
Malaria Treatment and Resistance
SP is widely used in intermittent preventive treatment for malaria in Africa. Studies have documented the emergence of resistance to SP, attributed to mutations in the genes encoding dihydrofolate reductase (dhfr) and dihydropteroate synthase (dhps), which are critical targets of SP. The prevalence of these mutations varies geographically, indicating regional differences in resistance patterns. For instance, in areas of high resistance, combinations of triple mutant dhfr and double mutant dhps alleles are commonly found, significantly reducing SP's efficacy (Naidoo & Roper, 2013; Cohuet et al., 2006).
Mechanisms of Resistance
Research has deepened the understanding of the genetic basis of SP resistance. The presence of specific mutations in dhfr and dhps genes is closely associated with treatment failures. Studies have identified the quintuple mutant genotype (mutations in both dhfr and dhps genes) as a significant predictor of SP treatment failure, underscoring the importance of genetic markers in monitoring resistance (Dahlström et al., 2009).
Alternative Strategies and Future Directions
Given the increasing resistance to SP, there's an ongoing search for new strategies and treatments. The exploration of the role of Plasmodium falciparum multidrug resistance protein 1 (PfMRP1) in SP resistance, for example, highlights the complexity of resistance mechanisms and the potential for identifying new targets for therapeutic intervention. Additionally, the effectiveness of combining SP with other drugs to overcome resistance has been a focus of some research, offering a glimpse into future treatment protocols (Main et al., 1983).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
These compounds interact with their targets by inhibiting their enzymatic activity . The inhibition of cholinesterase enzymes can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the nervous system. On the other hand, the inhibition of lipoxygenase enzymes can reduce the production of leukotrienes, which are involved in inflammatory responses.
Biochemical Pathways
The action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide and This compound affects the cholinergic and arachidonic acid pathways . The downstream effects include changes in neural signaling and inflammatory responses.
Pharmacokinetics
It is known that sulfonamides, the class of compounds to which these belong, are generally well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compounds.
Result of Action
The molecular and cellular effects of the action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide and This compound include changes in neurotransmitter levels and inflammatory responses .
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c23-19-6-3-14-11-16(10-13-2-1-7-22(19)20(13)14)28(24,25)21-15-4-5-17-18(12-15)27-9-8-26-17/h4-5,10-12,21H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWZUJQPKRWRDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC5=C(C=C4)OCCO5)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
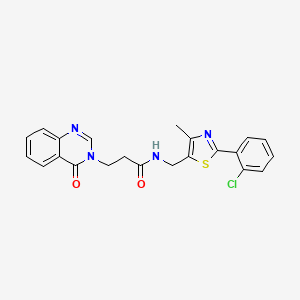

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide](/img/structure/B2699171.png)
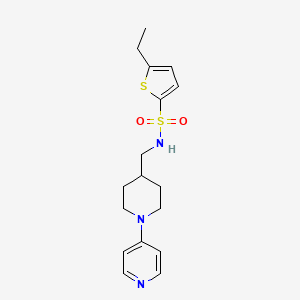
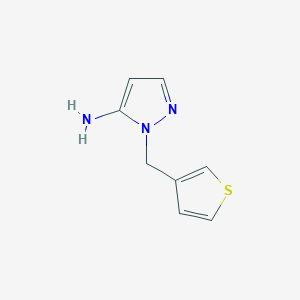
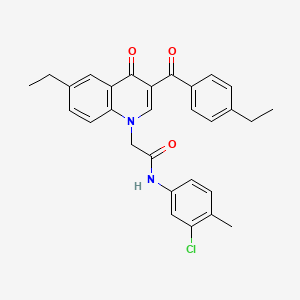
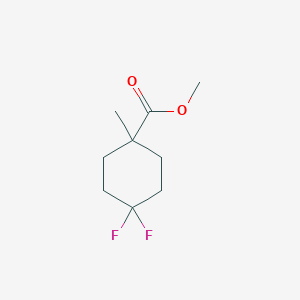
![4-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2699182.png)


![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2699187.png)
![5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2699188.png)
![2-[(4-ethylbenzyl)sulfanyl]-6,7-dimethoxy-3-phenethyl-4(3H)-quinazolinimine](/img/structure/B2699189.png)
![1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2699191.png)
